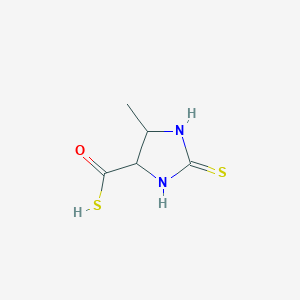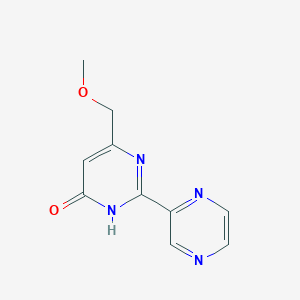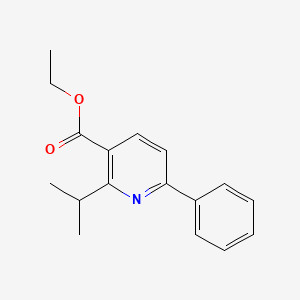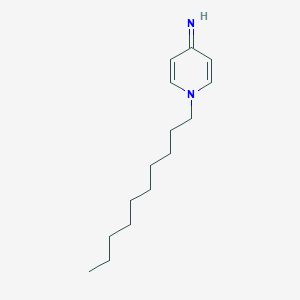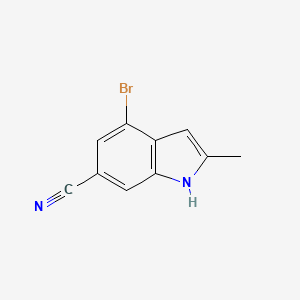
(3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester is a complex organic compound with a unique structure It is characterized by the presence of multiple isobutyryloxy groups and a p-tolylsulfanyl group attached to a tetrahydro-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established methods. The key steps in the synthesis include:
Formation of the tetrahydro-pyran ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the isobutyryloxy groups: This step involves esterification reactions using isobutyric acid or its derivatives.
Attachment of the p-tolylsulfanyl group: This can be done through a nucleophilic substitution reaction using p-tolylthiol.
Final esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The p-tolylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The isobutyryloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
(3S,4S,5S,6S)-3,4,5-Tris-acetyloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester: Similar structure but with acetyloxy groups instead of isobutyryloxy groups.
(3S,4S,5S,6S)-3,4,5-Tris-propionyloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester: Similar structure but with propionyloxy groups instead of isobutyryloxy groups.
Uniqueness
The uniqueness of (3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its isobutyryloxy groups may provide steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C26H36O9S |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
methyl (3S,4S,5S,6S)-6-(4-methylphenyl)sulfanyl-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C26H36O9S/c1-13(2)22(27)32-18-19(33-23(28)14(3)4)21(34-24(29)15(5)6)26(35-20(18)25(30)31-8)36-17-11-9-16(7)10-12-17/h9-15,18-21,26H,1-8H3/t18-,19-,20?,21-,26-/m0/s1 |
InChI Key |
OZYYERIRINHSJR-PIQDKMDQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


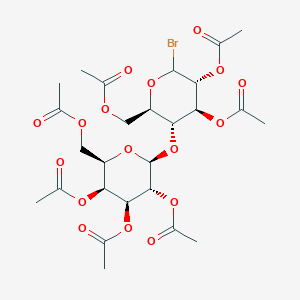
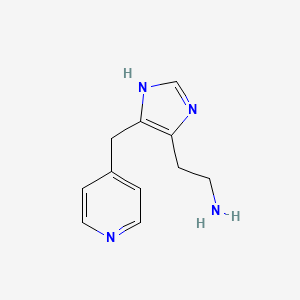
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)
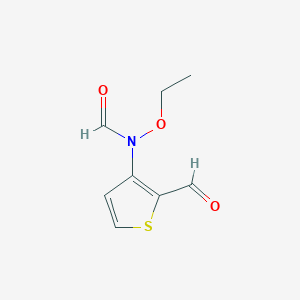

![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
